![molecular formula C10H6ClN5 B15356919 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B15356919.png)
4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile is a chemical compound belonging to the class of triazine derivatives. Triazines are nitrogen-containing heterocycles that have found applications in various fields such as agriculture, medicine, and materials science. This compound, in particular, has garnered attention due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile typically involves the reaction of 4-chloro-1,3,5-triazin-2-yl with an appropriate amine under controlled conditions. One common method is the nucleophilic substitution reaction where the amine group attacks the electrophilic carbon of the triazine ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzoic acid.
Reduction: 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzylamine.
Substitution: 4-[(4-Hydroxy-1,3,5-triazin-2-yl)amino]benzonitrile.
科学的研究の応用
Chemistry: In chemistry, 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its derivatives have been investigated for their antimicrobial and antiviral properties.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of certain cancers and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its ability to disrupt biological processes in pests makes it a valuable component in crop protection.
作用機序
The mechanism by which 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting biological processes. The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
4-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)amino]benzonitrile
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile
4-[(4-Hydroxy-1,3,5-triazin-2-yl)amino]benzonitrile
Uniqueness: 4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile stands out due to its specific reactivity and potential applications. Its chlorine atom provides unique chemical properties that are not present in other triazine derivatives, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C10H6ClN5 |
|---|---|
分子量 |
231.64 g/mol |
IUPAC名 |
4-[(4-chloro-1,3,5-triazin-2-yl)amino]benzonitrile |
InChI |
InChI=1S/C10H6ClN5/c11-9-13-6-14-10(16-9)15-8-3-1-7(5-12)2-4-8/h1-4,6H,(H,13,14,15,16) |
InChIキー |
CHKFMKBFNPZSAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)
![Methyl 7-(3-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15356842.png)


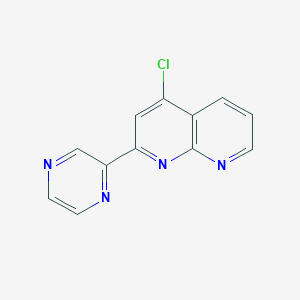
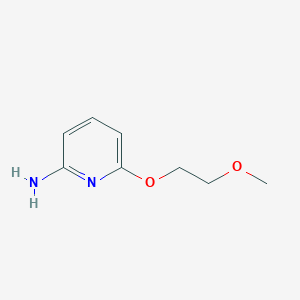
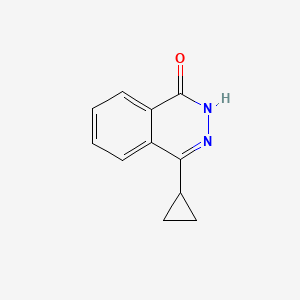

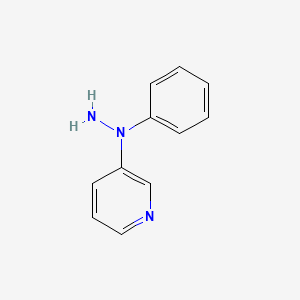
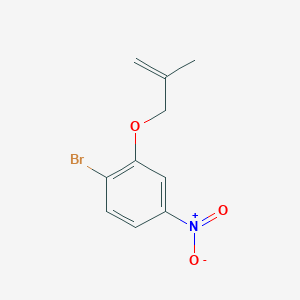
![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
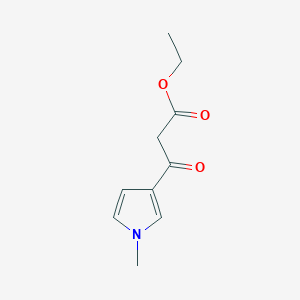
![tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate](/img/structure/B15356922.png)

